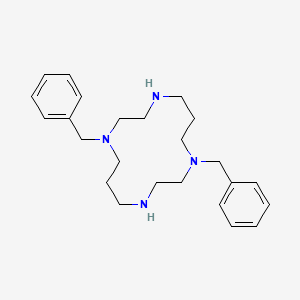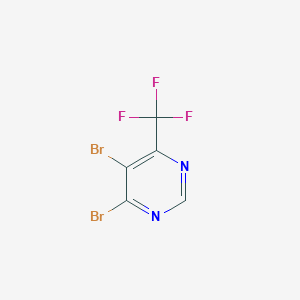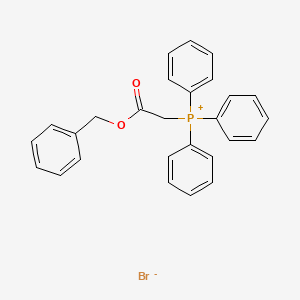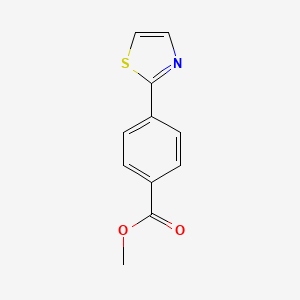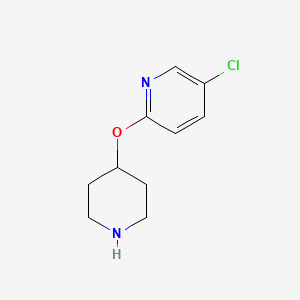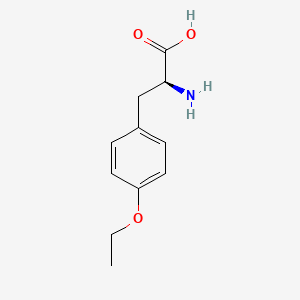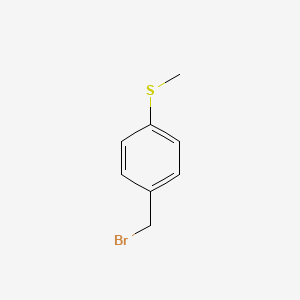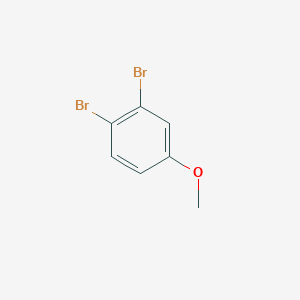![molecular formula C84H90N8O12S4 B1589586 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium CAS No. 69458-20-4](/img/structure/B1589586.png)
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Vue d'ensemble
Description
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium is a useful research compound. Its molecular formula is C84H90N8O12S4 and its molecular weight is 1531.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis
Ttmapp: has been utilized in the field of catalysis, particularly in supramolecular catalysis . Its zwitterionic aggregate form acts as a supramolecular catalyst for the aqueous Diels–Alder reaction . This reaction is a cornerstone in organic synthesis, allowing the construction of six-membered rings with good stereocontrol.
Biological Studies
The compound’s derivatives, such as the trisodium salt of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, have been extensively studied for their biological applications . These studies encompass a range of biological interactions and processes, making it a valuable tool for understanding cellular mechanisms.
Photophysical Studies
Ttmapp: and its derivatives exhibit unique photophysical properties, which have been the subject of extensive research . These properties are crucial for applications such as solar energy harvesting and designing light-sensitive materials.
Spectroscopic Applications
Due to its distinct spectroscopic characteristics, Ttmapp has been used in various spectroscopic studies. These studies provide insights into the structural and electronic configurations of molecules .
Photodynamic Therapy (PDT)
New derivatives of Ttmapp have been synthesized and characterized for their potential use in PDT . PDT is a treatment that uses photosensitizing agents, along with light, to produce a form of oxygen that kills nearby cells, and is primarily used for cancer treatment.
Cell Imaging
The photophysical properties of Ttmapp derivatives make them suitable for cell imaging applications. They can be used to visualize cellular components and track biological processes in real-time .
Supramolecular Chemistry
Ttmapp: ’s ability to form supramolecular aggregates in aqueous solutions provides models for natural light-harvesting complexes in photosynthesis . This application is significant for the development of artificial photosynthetic systems.
Medicinal Chemistry
The compound’s biological activity and interaction with various cellular components make it a compound of interest in medicinal chemistry. It can be used to study drug interactions and develop new therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of Ttmapp is the Ti3C2TX nanosheets . These nanosheets are a type of two-dimensional material that have been widely used in various applications including supercapacitors, batteries, electro-catalysis, electrochromic devices, field-effect transistors, electromagnetic interference shielding, and biomedicines .
Mode of Action
Ttmapp interacts with its targets through noncovalent functionalization . The electrostatic interactions between the cationic porphyrins of Ttmapp and the Ti3C2TX nanosheets are confirmed by changes in the zetapotential and photophysical measurements . This interaction results in the formation of hybrids that show good stabilities in water against oxidation .
Biochemical Pathways
The interaction between ttmapp and ti3c2tx nanosheets leads to an energy/electron transfer between the porphyrins and the nanosheets . This could potentially affect various biochemical pathways, particularly those related to energy transfer and oxidation processes.
Pharmacokinetics
The pharmacokinetics of Ttmapp involve a pH-dependent release of cationic porphyrins . The release of Ttmapp is enhanced from 13% at pH 7.5 to 80% at pH 2.3 . This suggests that the bioavailability of Ttmapp can be significantly influenced by the pH of the environment.
Result of Action
The interaction of Ttmapp with its target leads to the formation of stable hybrids that resist oxidation . This could potentially result in enhanced stability and performance of the Ti3C2TX nanosheets in various applications.
Action Environment
The action, efficacy, and stability of Ttmapp are significantly influenced by environmental factors, particularly pH . The release of Ttmapp is enhanced in acidic conditions , suggesting that its action could be more effective in such environments. Furthermore, Ttmapp shows good stability against oxidation, which could be beneficial in oxidative environments .
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPMEOALZKHNR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H90N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475104 | |
| Record name | Ttmapp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1531.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ttmapp | |
CAS RN |
69458-20-4 | |
| Record name | Ttmapp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



